Dichloromethyltrimethylgermane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloromethyl(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEYTDQHEXSGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628963 | |

| Record name | (Dichloromethyl)(trimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19272-94-7 | |

| Record name | (Dichloromethyl)(trimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichloromethyltrimethylgermane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogermanium compounds are carving a significant niche in materials science, organic synthesis, and medicinal chemistry. Their unique reactivity, often intermediate between their silicon and tin analogs, offers novel synthetic pathways and opportunities for the development of new therapeutic agents.[1] Dichloromethyltrimethylgermane, (CH₃)₃GeCHCl₂, is a versatile tetravalent organogermanium compound that serves as a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, with a focus on its potential applications in research and development. While specific data for this compound is limited, this guide synthesizes available information on analogous structures to provide a predictive and practical framework for its use.

Part 1: Core Chemical and Physical Properties

This compound is a liquid at room temperature and is classified as a flammable and irritant substance. Proper handling in a well-ventilated fume hood with personal protective equipment is mandatory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Formula | C₄H₁₀Cl₂Ge | |

| Molecular Weight | 217.62 g/mol | Calculated |

| Physical State | Liquid | |

| Appearance | Colorless liquid | Inferred from similar compounds |

| Boiling Point | Not available | Likely higher than related monochloro- and lower than trichloro- analogs |

| Density | Not available | --- |

| Solubility | Soluble in common organic solvents (e.g., ethers, hydrocarbons) | Inferred from general organogermanium compound properties |

| Stability | Air-stable, but moisture sensitive | Ge-C bonds are generally air-stable.[1] The dichloromethyl group may be susceptible to hydrolysis under certain conditions. |

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals:

-

A singlet for the nine equivalent protons of the three methyl groups attached to the germanium atom. The chemical shift would likely be in the range of 0.2-0.5 ppm, characteristic of trimethylgermyl moieties.

-

A singlet for the single proton of the dichloromethyl group. Its chemical shift is anticipated to be significantly downfield, likely in the range of 5.5-6.5 ppm, due to the deshielding effect of the two chlorine atoms.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals:

-

A signal for the carbons of the three methyl groups, expected in the upfield region (0-10 ppm).

-

A signal for the dichloromethyl carbon, which would be shifted significantly downfield (likely 80-100 ppm) due to the electronegative chlorine atoms.

-

-

⁷³Ge NMR: While less common, ⁷³Ge NMR could provide direct information about the germanium environment. However, signal broadening due to quadrupole relaxation is a common challenge.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key vibrational modes:

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source/Comment |

| ~2980-2920 | C-H stretching (methyl groups) | Typical for alkyl groups.[3] |

| ~2950 | C-H stretching (dichloromethyl group) | |

| ~1410, 1240 | C-H bending (methyl groups) | Characteristic deformations of the trimethylgermyl group.[4] |

| ~830 | Ge-C stretching (asymmetric) | |

| ~750-650 | C-Cl stretching | The presence of two chlorine atoms may lead to two distinct bands (symmetric and asymmetric).[5] |

| ~600 | Ge-C stretching (symmetric) |

The region between 1450 and 600 cm⁻¹ is often complex and is referred to as the fingerprint region, containing a unique pattern of absorptions for the molecule.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a characteristic fragmentation pattern for organogermanium halides.

-

Molecular Ion (M⁺): A discernible molecular ion peak should be observed, exhibiting the characteristic isotopic pattern of germanium.

-

Fragmentation: The primary fragmentation pathways are likely to involve the cleavage of the Ge-C and C-Cl bonds. Common fragmentation patterns for organohalides include the loss of a halogen atom and alpha-cleavage.[6][7] For organogermanium compounds, cleavage of the Ge-C bond is a favorable process.[8][9]

Predicted Fragmentation Pathway:

Sources

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Mass Spectrometry of Organogermanium Compounds. Fragmentation Process of 1-Germacyclohexane and Their Methyl Derivatives [chooser.crossref.org]

dichloromethyltrimethylgermane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (dichloromethyl)trimethylgermane, a notable organogermanium compound. This document is intended to serve as a critical resource for professionals in research and development, offering detailed insights into its chemical and physical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and its emerging applications in the scientific landscape.

Core Compound Identification and Properties

(Dichloromethyl)trimethylgermane , identified by the CAS number 19272-94-7 , is a distinct organometallic compound featuring a central germanium atom. A comprehensive understanding of its fundamental properties is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Data Summary

The key physicochemical properties of (dichloromethyl)trimethylgermane are summarized in the table below. These parameters are essential for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 19272-94-7 | |

| Molecular Formula | C₄H₁₀Cl₂Ge | |

| Molecular Weight | 201.62 g/mol | |

| Appearance | Liquid | [1] |

| Boiling Point | 149-150 °C | |

| Density | 1.334 g/mL at 25 °C | |

| Flash Point | 33 °C (91 °F) |

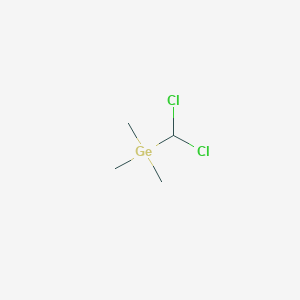

Molecular Structure

The molecular architecture of (dichloromethyl)trimethylgermane consists of a central germanium (Ge) atom tetrahedrally bonded to three methyl (-CH₃) groups and one dichloromethyl (-CHCl₂) group. This structure is foundational to its chemical reactivity and physical characteristics.

Caption: Molecular structure of (dichloromethyl)trimethylgermane.

Synthesis Protocol

The synthesis of (dichloromethyl)trimethylgermane is a critical procedure that requires careful execution. While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this exact compound is not readily found in the primary literature, a general and plausible synthetic route can be extrapolated from established organogermanium chemistry principles. One such logical approach involves the direct chlorination of a suitable precursor.

A potential synthetic pathway could involve the reaction of trimethyl(methyl)germane with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This type of reaction is a known method for the halogenation of alkyl groups attached to germanium.

Conceptual Experimental Workflow

Caption: Conceptual workflow for the synthesis of (dichloromethyl)trimethylgermane.

Spectroscopic and Analytical Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of (dichloromethyl)trimethylgermane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet corresponding to the nine equivalent protons of the three methyl groups (-CH₃) and another singlet for the single proton of the dichloromethyl group (-CHCl₂). The integration ratio of these peaks should be approximately 9:1. The chemical shift of the methyl protons will be upfield compared to the dichloromethyl proton, which is deshielded by the two adjacent chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals: one for the carbon atoms of the three equivalent methyl groups, one for the carbon of the dichloromethyl group, and potentially a signal for the germanium-bound carbon of the methyl groups, though its observation can sometimes be challenging.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

C-H stretching vibrations for the methyl and dichloromethyl groups.

-

C-H bending vibrations.

-

Characteristic absorptions for the Ge-C bond.

-

Strong absorptions corresponding to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of (dichloromethyl)trimethylgermane will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a compound containing two chlorine atoms and germanium's multiple isotopes. Fragmentation will likely involve the loss of methyl groups, chlorine atoms, and other small fragments.

Applications in Research and Development

Organogermanium compounds, including (dichloromethyl)trimethylgermane, are gaining interest in various scientific fields due to their unique chemical properties.

Role in Organic Synthesis

(Dichloromethyl)trimethylgermane can serve as a precursor for the synthesis of other functionalized organogermanium compounds. The dichloromethyl group can be a site for further chemical transformations, potentially allowing for the introduction of other functional groups.

Potential in Medicinal Chemistry and Drug Discovery

While specific applications of (dichloromethyl)trimethylgermane in drug development are not yet widely documented, the broader class of organogermanium compounds has shown promise. Their lower toxicity compared to some other organometallics makes them attractive for biological applications.[2] The unique electronic and steric properties imparted by the germanium atom can be exploited to modify the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2]

Safety and Handling

(Dichloromethyl)trimethylgermane is a flammable liquid and is irritating to the skin and eyes.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames.[1]

References

-

Gelest, Inc. (Dichloromethyl)trimethylgermane Product Information. Gelest. Retrieved from [Link]

-

Gelest, Inc. Safety Data Sheet for (Dichloromethyl)trimethylgermane. Gelest. Retrieved from [Link]

-

Li, Y., et al. (2022). Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) of dichloromethyltrimethylgermane

An In-Depth Technical Guide to the Spectroscopic Characterization of (Dichloromethyl)trimethylgermane

This guide provides a comprehensive framework for the spectroscopic analysis of (dichloromethyl)trimethylgermane ((CH₃)₃GeCHCl₂). As experimental spectra for this specific compound are not widely published, this document emphasizes the foundational principles and predictive analysis required to characterize novel organometallic compounds. It is designed for researchers and professionals in chemical synthesis and drug development who require a deep understanding of how to obtain and interpret spectroscopic data.

Introduction to (Dichloromethyl)trimethylgermane

(Dichloromethyl)trimethylgermane is an organogermanium compound featuring a central germanium atom bonded to three methyl groups and a dichloromethyl group. Organogermanium compounds are of increasing interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. Accurate structural confirmation is the bedrock of any further investigation, making a thorough understanding of its spectroscopic signature essential. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and the protocols to acquire them.

The molecular structure of (dichloromethyl)trimethylgermane is fundamental to predicting its spectral features.

Caption: Molecular structure of (dichloromethyl)trimethylgermane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (dichloromethyl)trimethylgermane, both ¹H and ¹³C NMR are expected to yield simple, yet highly informative, spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct signals:

-

A singlet integrating to 9 protons: This signal arises from the nine equivalent protons of the three methyl groups attached to the germanium atom. Due to the free rotation around the Ge-C bonds, all methyl protons exist in an identical chemical environment. Its chemical shift is predicted to be in the range of δ 0.3 - 0.6 ppm . The upfield shift is characteristic of methyl groups attached to germanium.

-

A singlet integrating to 1 proton: This signal corresponds to the single proton on the dichloromethyl group (-CHCl₂). The presence of two electronegative chlorine atoms will significantly deshield this proton, shifting it downfield. Its chemical shift is predicted to be in the range of δ 5.5 - 6.0 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display two signals, corresponding to the two distinct types of carbon atoms in the molecule:

-

Trimethylgermyl carbons (-Ge(CH₃)₃): A signal in the upfield region, typically δ 0 - 5 ppm , corresponding to the three equivalent methyl carbons.

-

Dichloromethyl carbon (-CHCl₂): A signal further downfield, predicted in the range of δ 70 - 80 ppm , due to the strong deshielding effect of the two attached chlorine atoms.

Table 1: Predicted NMR Spectroscopic Data for (Dichloromethyl)trimethylgermane in CDCl₃

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.3 - 0.6 | Singlet | -Ge(CH₃)₃ |

| ¹H | 5.5 - 6.0 | Singlet | -CHCl₂ |

| ¹³C | 0 - 5 | Singlet | -Ge(CH₃)₃ |

| ¹³C | 70 - 80 | Singlet | -CHCl₂ |

Experimental Protocol for NMR Data Acquisition

The causality behind this protocol is to ensure a high-quality, interference-free spectrum from a potentially limited sample amount.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-defined residual solvent peaks[1].

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak (δ 7.26 for ¹H, δ 77.16 for ¹³C in CDCl₃)[1].

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and sensitivity, which is crucial for definitive structural assignment.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (typically several hundred to a few thousand). A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing valuable information about the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed[2][3].

Predicted IR Absorption Bands

The IR spectrum of (dichloromethyl)trimethylgermane is expected to be dominated by absorptions corresponding to C-H, Ge-C, and C-Cl bond vibrations.

Table 2: Predicted IR Spectroscopic Data for (Dichloromethyl)trimethylgermane

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 2950 - 3000 | C-H stretch (methyl & methine) | Medium-Strong |

| 1410 - 1460 | C-H bend (asymmetric, methyl) | Medium |

| 1240 - 1260 | C-H bend (symmetric, methyl umbrella mode) | Medium-Strong |

| ~830 | Ge-C stretch (rocking) | Strong |

| 580 - 620 | Ge-C stretch (asymmetric) | Strong |

| 750 - 800 | C-Cl stretch | Strong |

The region below 1500 cm⁻¹ is known as the fingerprint region, where the combination of stretching and bending vibrations creates a unique pattern for every molecule[4]. The strong absorptions for Ge-C and C-Cl bonds are particularly diagnostic for this compound.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): The most convenient method for a liquid sample is ATR-FTIR. Place a single drop of the neat liquid onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental formula[5]. For (dichloromethyl)trimethylgermane, the most notable feature will be the complex isotopic pattern arising from the natural abundance of germanium and chlorine isotopes.

Predicted Mass Spectrum

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that will induce fragmentation, providing structural clues.

-

Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the isotopes of Ge (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and Cl (³⁵Cl, ³⁷Cl). The most abundant combination, [(CH₃)₃⁷⁴Ge³⁵Cl₂CH]⁺, will have an m/z around 217. The entire M⁺ cluster will be complex but provides a definitive fingerprint.

-

Key Fragments: A prominent fragment is expected from the loss of a methyl group ([M-CH₃]⁺), which is a common and favorable fragmentation pathway for trimethylgermyl compounds. This fragment, [(CH₃)₂GeCHCl₂]⁺, will also exhibit a complex isotopic pattern. Another likely fragment would correspond to the trimethylgermyl cation, [(CH₃)₃Ge]⁺, with an m/z of 119 (for ⁷⁴Ge).

Caption: Workflow for integrated spectroscopic analysis.

Experimental Protocol for GC-MS Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation from any impurities[6].

-

MS Detection: The column outlet is interfaced with the mass spectrometer. Set the MS to scan a mass range from m/z 40 to 300. Use electron ionization (EI) at 70 eV.

-

High-Resolution MS (HRMS): For unambiguous elemental formula confirmation, analyze the sample using an HRMS instrument (e.g., a Time-of-Flight or Orbitrap mass analyzer). This will provide a highly accurate mass measurement of the molecular ion, allowing for the calculation of the elemental composition that matches the measured mass to within a few parts per million (ppm).

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods.

-

NMR confirms the carbon-hydrogen framework: the presence of nine equivalent methyl protons and one dichloromethyl proton, attached to two distinct carbon environments.

-

IR confirms the functional groups: the presence of C-H, Ge-C, and C-Cl bonds through their characteristic vibrational frequencies.

-

MS confirms the molecular weight and elemental composition. The unique isotopic pattern from Ge and Cl provides a definitive signature, and HRMS can confirm the molecular formula C₄H₁₀Cl₂Ge.

Together, these techniques provide a self-validating system, leaving no doubt as to the structure and identity of (dichloromethyl)trimethylgermane.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0041971). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031548). Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). Dimethylgermanium dichloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Abou-El-Enein, H. Y., et al. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Cabanac, G. et al. (2018). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT TO THE EXO-MARS 2020 MISSION. 49th Lunar and Planetary Science Conference 2018 (LPI Contrib. No. 2083). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dichloromethyltrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethyltrimethylgermane [(CH₃)₃GeCHCl₂] is an organogermanium compound with potential applications in chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and utilization in various chemical processes. This technical guide provides a comprehensive analysis of the anticipated thermal behavior of this compound. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous organosilicon and organogermanium compounds, general principles of chemical bonding, and reaction mechanisms to predict its stability and decomposition routes. The guide covers probable decomposition mechanisms, including radical chain reactions and elimination pathways, and discusses the expected decomposition products. Furthermore, it outlines key experimental protocols for the detailed analysis of its thermal degradation.

Introduction: The Context of Organogermanium Chemistry

Organogermanium compounds, which feature a carbon-germanium bond, hold a unique position in the periodic table, with reactivity intermediate between that of organosilicon and organotin compounds.[1] While the field of organogermanium chemistry is less explored than its silicon counterpart, primarily due to the higher cost of germanium, these compounds are gaining interest in various applications, including as building blocks in organic synthesis.[1]

The thermal stability of organometallic compounds is a critical parameter that dictates their utility in processes requiring elevated temperatures, such as chemical vapor deposition (CVD) or high-temperature organic synthesis. The strength of the germanium-carbon bond is a key determinant of the thermal stability of organogermanium compounds.

Predicted Thermal Stability of this compound

The key covalent bonds in this compound are Ge-C, C-H, C-Cl, and Ge-H (in potential intermediates). The relative strengths of these bonds will likely dictate the initial steps of thermal decomposition.

Table 1: Comparison of Relevant Average Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) | Notes |

| Ge-C | ~238 | Weaker than Si-C and C-C bonds. |

| Ge-Cl | ~349 | Weaker than Si-Cl and C-Cl bonds.[2][3] |

| C-Cl | ~327 | In chloromethanes. |

| C-H | ~411 | In alkanes. |

| Ge-H | ~288 | Weaker than Si-H and C-H bonds.[3] |

| Si-C | ~318 | Stronger than Ge-C.[4] |

| Si-Cl | ~381 | Stronger than Ge-Cl.[3] |

The values presented are general average bond energies and can vary depending on the specific molecular structure.[3]

Based on these general BDEs, the Ge-C bond is the weakest in the trimethylgermyl moiety, and the C-Cl bonds in the dichloromethyl group are also susceptible to cleavage. The H-C bond is the strongest and least likely to break in the initial decomposition steps. The relative weakness of the Ge-C bond compared to the Si-C bond suggests that organogermanium compounds are generally less thermally stable than their organosilicon analogs.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through complex mechanisms, potentially involving both radical and non-radical pathways. The prevalence of each pathway will be highly dependent on the specific conditions, such as temperature, pressure, and the presence of other reactive species.

Homolytic Bond Cleavage: A Radical Chain Mechanism

At sufficiently high temperatures, the initial step in the decomposition is expected to be the homolytic cleavage of the weakest bond. Given the bond energies, the Ge-C bond is a likely candidate for initial scission.

Initiation:

The thermal decomposition can be initiated by the cleavage of the Ge-C bond, forming a trimethylgermyl radical and a dichloromethyl radical.

(CH₃)₃GeCHCl₂ → (CH₃)₃Ge• + •CHCl₂

Propagation:

The generated radicals can then participate in a series of propagation steps, leading to a chain reaction.

-

Hydrogen Abstraction: The highly reactive radicals can abstract a hydrogen atom from an intact this compound molecule. (CH₃)₃Ge• + (CH₃)₃GeCHCl₂ → (CH₃)₃GeH + (CH₃)₃GeĊCl₂ •CHCl₂ + (CH₃)₃GeCHCl₂ → CHCl₃ + (CH₃)₃GeĊCl₂

-

Chlorine Abstraction: Radicals can also abstract a chlorine atom. (CH₃)₃Ge• + (CH₃)₃GeCHCl₂ → (CH₃)₃GeCl + (CH₃)₃GeĊHCl

-

Radical Decomposition (β-scission): The trimethylgermyl radical itself could potentially undergo further decomposition at very high temperatures, though this is less likely than other propagation steps.

Termination:

The chain reaction is terminated by the combination of two radicals.

(CH₃)₃Ge• + •CHCl₂ → (CH₃)₃GeCHCl₂ (recombination) (CH₃)₃Ge• + (CH₃)₃Ge• → (CH₃)₃Ge-Ge(CH₃)₃ (hexamethyldigermane) •CHCl₂ + •CHCl₂ → CHCl₂CHCl₂ (1,1,2,2-tetrachloroethane)

Caption: Proposed Radical Chain Decomposition Mechanism.

α-Elimination Pathway

An alternative non-radical pathway could involve an α-elimination of trimethylgermyl chloride, leading to the formation of dichlorocarbene, a highly reactive intermediate. This pathway is analogous to the decomposition of some α-haloorganosilicon compounds.

(CH₃)₃GeCHCl₂ → (CH₃)₃GeCl + :CCl₂

The generated dichlorocarbene can then undergo various reactions, such as insertion into C-H bonds or dimerization to form tetrachloroethene.

:CCl₂ + :CCl₂ → Cl₂C=CCl₂

Caption: Proposed α-Elimination Decomposition Pathway.

Anticipated Decomposition Products

Based on the proposed decomposition pathways, a complex mixture of products can be expected. The exact composition will depend on the reaction conditions.

Table 2: Potential Decomposition Products and Their Origin

| Product | Formula | Probable Origin Pathway(s) |

| Trimethylgermane | (CH₃)₃GeH | Radical (H abstraction) |

| Chloroform | CHCl₃ | Radical (H abstraction) |

| Trimethylgermyl chloride | (CH₃)₃GeCl | Radical (Cl abstraction), α-Elimination |

| Hexamethyldigermane | (CH₃)₆Ge₂ | Radical (Termination) |

| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | Radical (Termination) |

| Dichlorocarbene | :CCl₂ | α-Elimination |

| Tetrachloroethene | C₂Cl₄ | α-Elimination (Carbene dimerization) |

| Methane | CH₄ | Secondary decomposition |

| Hydrogen Chloride | HCl | Secondary decomposition |

| Germanium-containing solids | - | High-temperature deposition |

Experimental Protocols for Studying Thermal Decomposition

To experimentally validate the predicted thermal stability and decomposition pathways of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information about the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA crucible (e.g., alumina).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Couple the outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line (typically held at 200-250 °C to prevent condensation of decomposition products).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

-

-

Data Acquisition:

-

Continuously record the sample weight (TGA curve) and the mass spectra of the evolved gases as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Identify the evolved gaseous products by analyzing the mass spectra at different temperatures corresponding to mass loss events.

-

Caption: Experimental Workflow for TGA-MS Analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for separating and identifying the complex mixture of volatile and semi-volatile decomposition products.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (µg to mg scale) of this compound into a pyrolysis tube or onto a pyrolysis probe.

-

Instrument Setup:

-

Insert the pyrolysis probe into the pyrolysis unit, which is directly connected to the injector of a gas chromatograph (GC).

-

The GC column is coupled to a mass spectrometer (MS).

-

-

Pyrolysis:

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 600 °C) for a short duration (a few seconds).

-

-

Chromatographic Separation:

-

The decomposition products are swept by a carrier gas (e.g., helium) from the pyrolyzer into the GC column.

-

The GC oven temperature is programmed to separate the individual components of the pyrolysate based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometric Detection:

-

As each component elutes from the GC column, it enters the MS for ionization and mass analysis.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with known standards.

-

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is lacking, a reasoned analysis based on fundamental chemical principles and analogies with related compounds allows for the formulation of plausible hypotheses. The decomposition is likely to be a complex process initiated by the cleavage of the relatively weak Ge-C bond, leading to radical chain reactions. An α-elimination pathway to form dichlorocarbene is also a possibility. The resulting product mixture is expected to be diverse, containing various germanes, chlorinated hydrocarbons, and recombination products.

For researchers and professionals working with this compound, it is crucial to assume that this compound may have limited thermal stability and to handle it with appropriate care, especially at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for undertaking detailed studies to elucidate its precise thermal decomposition behavior, which is essential for ensuring its safe and effective application.

References

-

Chemistry LibreTexts. (2023). 3.5: Organosilicon and Organogermanium Compounds. [Link][4]

-

Ge, Y., Gordon, M. S., Battaglia, F., & Fox, R. O. (2007). Theoretical study of the pyrolysis of methyltrichlorosilane in the gas phase. 1. Thermodynamics. The Journal of Physical Chemistry A, 111(8), 1462–1474. [Link][5]

-

Ge, Y., Gordon, M. S., Battaglia, F., & Fox, R. O. (2007). Theoretical Study of the Pyrolysis of Methyltrichlorosilane in the Gas Phase. 1. Thermodynamics. ResearchGate. [Link][6]

-

Study.com. (n.d.). Which bond is the strongest? a. Si-Cl b. C-Cl c. Ge-Cl. [Link][2]

-

Google Patents. (n.d.). CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction. [7]

-

Su, M. D. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate. [Link][8]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. [Link][9]

-

Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. [Link][10]

-

Wang Lab. (n.d.). Bond Dissociation Energies (DH°298, kcal mol-1) for AB Bonds. [Link][11]

-

Luo, Y.-R. (2010). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics. [12]

-

National Renewable Energy Laboratory. (n.d.). BDE Estimator. [Link]

-

Ramsperger, H. C., & Waddington, G. (1933). The Kinetics of the Thermal Decomposition of Trichloromethyl Chlorof ormat e. Sciencemadness.org. [Link]

-

Almond, M. J., Doncaster, A. M., Noble, P. N., & Walsh, R. (1991). Germanium-hydrogen bond strengths in germanes. Journal of the American Chemical Society. [Link][13]

-

National Bureau of Standards. (1972). The Mechanisms of Pyrolysis, Oxidation, and Burning of Organic Materials. DTIC. [Link][14]

-

Calvert, J. G., & Orlando, J. J. (2020). Database for the kinetics of the gas-phase atmospheric reactions of organic compounds. Progress in Energy and Combustion Science. [Link][15]

-

Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. [Link][16]

-

OpenStax. (n.d.). 11.11 Biological Elimination Reactions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][17]

-

Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link][18]

-

Chemistry LibreTexts. (2023). Chlorination of Methane and the Radical Chain Mechanism. [Link][19]

-

WebElements. (n.d.). Germanium: properties of compounds. [Link][20]

-

ChemRxiv. (n.d.). A linear C=Ge=C heteroallene with a di-coordinated germanium atom. [Link][21]

-

The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link][22]

-

Jensen, A. D., & Dam-Johansen, K. (1997). Release of Chlorine from Biomass at Pyrolysis and Gasification Conditions 1. Energy & Fuels. [Link][23]

-

MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link][24]

-

SciSpace. (n.d.). Kinetic Study of the Thermal Decomposition of Potassium Chlorate Using the Non-isothermal TG/DSC Technique. [Link][25]

-

MDPI. (2021). A Mini Review on Pyrolysis of Natural Algae for Bio-Fuel and Chemicals. [Link][26]

-

ResearchGate. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link][27]

-

PLOS. (n.d.). Chemical mechanisms of biogas production from wastewater algal biomass via cobalt-catalysed pyrolysis and methanogenic co-digestion. [Link][28]

-

MDPI. (n.d.). Co-Fermenting Pyrolysis Aqueous Condensate and Pyrolysis Syngas with Anaerobic Microbial Communities Enables L-Malate Production in a Secondary Fermentative Stage. [Link][29]

-

Kinetic Study of the Thermal Decomposition of Potassium Chlorate Using the Non-isothermal TG/DSC Technique. Journal of Thermal Analysis and Calorimetry. [Link][30]

-

ResearchGate. (2025). Co-Fermenting Pyrolysis Aqueous Condensate and Pyrolysis Syngas with Anaerobic Microbial Communities Enables L-Malate Production in a Secondary Fermentative Stage. [Link][32]

-

MDPI. (2019). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. [Link][33]

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. homework.study.com [homework.study.com]

- 3. Common Bond Energies (D [wiredchemist.com]

- 4. Theoretical investigation of germane and germylene decomposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms in the pyrolysis of unsaturated chlorinated hydrocarbons: formation of benzene rings. 1. Quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radical chemistry in the pyrolysis of heavy organics [journal.buct.edu.cn]

- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. ESSD - Database for the kinetics of the gas-phase atmospheric reactions of organic compounds [essd.copernicus.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 11.11 Biological Elimination Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. WebElements Periodic Table » Germanium » properties of compounds [webelements.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. scispace.com [scispace.com]

- 26. A Mini Review on Pyrolysis of Natural Algae for Bio-Fuel and Chemicals [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Chemical mechanisms of biogas production from wastewater algal biomass via cobalt-catalysed pyrolysis and methanogenic co-digestion | PLOS One [journals.plos.org]

- 29. mdpi.com [mdpi.com]

- 30. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 31. detchem.com [detchem.com]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of Dichloromethyltrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

Dichloromethyltrimethylgermane (C₄H₁₀Cl₂Ge) is an organogermanium compound utilized as a chemical intermediate in specialized research and development applications.[1] Its unique structure, featuring a trimethylgermyl group attached to a dichloromethyl moiety, imparts specific reactivity that can be harnessed in organic synthesis. However, the presence of reactive carbon-chlorine and germanium-carbon bonds, coupled with its physical properties, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical nature, to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, this involves a multi-faceted evaluation of its chemical, physical, and toxicological properties.

Chemical and Physical Hazards

This compound is a flammable liquid and vapor, necessitating stringent control of ignition sources.[1] Its vapor can form explosive mixtures with air, a critical consideration when handling the compound, especially in enclosed spaces.[1] Proper grounding and bonding of containers and equipment are essential to prevent static discharge, a potential ignition source.[1]

The compound is also classified as a skin and eye irritant.[1] Prolonged or repeated contact can lead to significant irritation, and direct eye contact may cause serious damage. The causality behind this lies in the reactive nature of the dichloromethyl group and the potential for hydrolysis upon contact with moisture on the skin or in the eyes, which could release hydrochloric acid.

Toxicological Profile: A Focus on Organogermanium Compounds

Reactivity Hazards and Incompatibilities

A critical aspect of the risk assessment for this compound is its reactivity. It is known to be sensitive to moisture and is particularly reactive with aqueous bases.[4] This hydrolytic sensitivity is a key consideration, as uncontrolled reactions with water or bases can lead to the release of hazardous fumes and potentially a rapid exothermic reaction.

Furthermore, contact with strong oxidizing agents should be avoided, as this can lead to a vigorous, potentially explosive, reaction.[1] While specific studies on its reactivity with a broad range of nucleophiles are not extensively documented in readily available literature, the presence of two chlorine atoms on the same carbon atom suggests that it can undergo nucleophilic substitution reactions. Uncontrolled reactions with strong nucleophiles could be hazardous.

The following table summarizes the key hazard data for this compound:

| Hazard Category | Description | GHS Classification |

| Physical Hazards | Flammable liquid and vapor. May form explosive vapor-air mixtures.[1] | Flammable Liquid, Category 3[1] |

| Health Hazards | Causes skin irritation. Causes serious eye irritation.[1] Potential for organ toxicity based on the broader class of organogermanium compounds.[2][3] | Skin Irritation, Category 2; Eye Irritation, Category 2A[1] |

| Reactivity Hazards | Reacts with aqueous bases.[4] Incompatible with strong oxidizing agents.[1] Sensitive to moisture. | Not classified, but precautions are necessary. |

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for mitigating the risks associated with handling this compound.

The Primacy of Engineering Controls

Engineering controls are the first and most important line of defense. All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of flammable and potentially toxic vapors.[1] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled.[1]

For procedures with a higher risk of splashing or aerosol generation, additional containment measures, such as a glove box, may be warranted. All electrical equipment used in the vicinity should be intrinsically safe or explosion-proof to prevent ignition of flammable vapors.[1]

Personal Protective Equipment: The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, personal protective equipment (PPE) is crucial for protecting the individual researcher. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times.[1] A face shield should also be worn over the goggles, especially when transferring larger quantities or performing reactions with a higher risk of splashing.

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[1] It is critical to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an additional layer of protection.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn over personal clothing. For larger scale operations, chemical-resistant aprons and sleeves may be necessary.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

The following diagram illustrates the workflow for selecting and using appropriate safety measures:

Caption: Workflow for Safe Handling of this compound.

Chapter 3: Standard Operating Procedures

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for ensuring safety and reproducibility in the laboratory.

Procurement and Storage

This compound should be procured from a reputable supplier that provides a comprehensive Safety Data Sheet (SDS). Upon receipt, the container should be inspected for any damage.

The compound must be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It should be stored in a tightly closed container, preferably the original container from the manufacturer.[1] Store away from incompatible materials, particularly strong oxidizing agents and water.[1]

Handling and Dispensing

-

Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

-

Always work within the sash of a certified chemical fume hood.

-

Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1]

-

Use only non-sparking tools for opening and closing containers.[1]

-

When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not create sparks.

-

Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools for this process.[1]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

In case of personal exposure:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Empty containers may still contain flammable and toxic residues and should be handled with care.[1]

Chapter 4: Experimental Protocols and Best Practices

The following section outlines a general protocol for a reaction involving this compound, emphasizing the integration of safety measures at each step.

General Reaction Setup

This protocol describes a generic nucleophilic substitution reaction. The specific nucleophile, solvent, and reaction conditions will vary depending on the desired transformation.

Materials:

-

This compound

-

Anhydrous, inert solvent (e.g., THF, diethyl ether)

-

Nucleophile

-

Three-necked round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet

-

Addition funnel

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for a reaction involving this compound.

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen or argon to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: In the fume hood, dissolve the nucleophile and any other substrates in the anhydrous solvent in the reaction flask.

-

Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).

-

Addition of this compound: Carefully transfer the required amount of this compound to the addition funnel using a cannula or a syringe under an inert atmosphere. Add the this compound dropwise to the reaction mixture with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) while the flask is still in the cooling bath. Be prepared for a potential exotherm.

-

Work-up and Purification: Proceed with the standard aqueous work-up, including extraction, washing, drying, and purification of the desired product.

Conclusion: A Culture of Safety

This compound is a valuable reagent for specialized synthetic applications. Its safe and effective use hinges on a deep understanding of its hazards and a commitment to rigorous safety protocols. By integrating the principles of risk assessment, engineering controls, personal protective equipment, and standardized procedures into every aspect of its handling, researchers can confidently and safely explore the synthetic potential of this unique organogermanium compound. The information and protocols outlined in this guide are intended to foster a culture of safety and empower researchers to work with this compound in a responsible and informed manner.

References

- DICHLOROMETHYLTRIMETHYL...

- Tao, S., & Li, J. (1999). Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide. Archives of Toxicology, 73(7), 355-358.

- Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.

- Lukasiak, J., Prystupa, A., & Nazarewicz, T. (2000). Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Pharmacy World & Science, 22(5), 163-167.

- Rieche, A., Gross, H., & Höft, E. (1961). Dichloromethyl methyl ether. Organic Syntheses, 41, 24.

- Okamoto, M., Asano, T., & Suzuki, E. (2004). Organotrichlorogermane synthesis by the reaction of elemental germanium, tetrachlorogermane and organic chloride via dichlorogermylene intermediate. Dalton Transactions, (15), 2372-2376.

- Lapina, I. M., Pevzner, L. M., & Potekhin, A. A. (2006). Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine. Russian Journal of General Chemistry, 76(8), 1304–1309.

- Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1142.

- Metal-Organics for Materials, Polymers & Synthesis. (2012, April 6). Gelest.

-

Safety Guidelines for Handling Chemicals. (n.d.). HPE. Retrieved from [Link]

-

Handling Hazardous Materials: 10 Basic Safety Rules. (2020, January 14). CHEMTREC. Retrieved from [Link]

-

Safe Handling Practices for Hazardous Chemicals. (2023, May 31). Courtemanche & Associates. Retrieved from [Link]

-

11 Rules for Safe Handling of Hazardous Materials. (2016, May 1). PRIME Occupational Medicine. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Dichloromethyltrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the key physical properties of dichloromethyltrimethylgermane, a compound of interest in various research and development sectors. The information presented herein is grounded in verified data and established scientific principles, offering a reliable resource for laboratory and development applications.

Introduction to this compound

This compound, with the chemical formula C₄H₁₀Cl₂Ge, is an organogermanium compound. Organogermanium compounds are characterized by the presence of a carbon-germanium bond and are finding increasing applications in materials science, electronics, and medicinal chemistry. A thorough understanding of their physical properties is paramount for their safe handling, appropriate application, and for the design of new synthetic routes and materials.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its application in various experimental and industrial settings. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

Data Presentation

The primary physical properties of this compound are summarized in the table below. For comparative purposes, the analogous silicon compound, dichloromethyltrimethylsilane, is also included.

| Property | This compound | Dichloromethyltrimethylsilane |

| CAS Number | 19272-94-7 | 5926-38-5 |

| Molecular Formula | C₄H₁₀Cl₂Ge | C₄H₁₀Cl₂Si |

| Molecular Weight | 201.62 g/mol | 157.11 g/mol |

| Boiling Point | 149-150 °C[1] | Not available |

| Relative Density | 1.334[1] | Not available |

The higher boiling point of the germanium compound compared to what would be expected for its silicon analog can be attributed to the greater atomic mass and larger electron cloud of germanium, leading to stronger van der Waals forces.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires meticulous experimental techniques, especially for reactive compounds like organogermanium halides which may be sensitive to air and moisture.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a standard distillation or a micro-boiling point method would be appropriate.

This method is advantageous when only a small sample of the substance is available.

Principle: A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor of the substance fills the capillary tube. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Step-by-Step Methodology:

-

Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The open end is then inserted into the liquid in the sample tube.

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil). The setup should be conducted in a fume hood due to the potential release of vapors.

-

Heating: The Thiele tube is gently heated.

-

Observation: A stream of bubbles will be observed escaping from the capillary tube as the temperature increases. The heating is continued until a steady stream of bubbles emerges.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Causality Behind Experimental Choices:

-

Inert Atmosphere: For air- and moisture-sensitive compounds, this procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition or reaction of the sample.

-

Thiele Tube: The design of the Thiele tube ensures uniform heating of the oil bath through convection currents, leading to a more accurate temperature reading.

Diagram of Micro-Boiling Point Determination Workflow

Caption: Workflow for micro-boiling point determination.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid like this compound, the density can be determined using a pycnometer or a digital density meter.

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid of known density (e.g., deionized water), the density of the sample can be calculated.

Step-by-Step Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer is accurately weighed (m_empty).

-

Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then weighed (m_sample).

-

Reference Measurement: The pycnometer is emptied, cleaned, dried, and then filled with deionized water. The weight is recorded (m_water).

-

Temperature Control: All weighings and measurements should be performed at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation:

-

Mass of water = m_water - m_empty

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m_sample - m_empty

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Causality Behind Experimental Choices:

-

Inert Atmosphere Handling: Given the potential sensitivity of this compound, the filling of the pycnometer should be conducted in a glovebox or under a stream of inert gas to prevent contamination or reaction.

-

Temperature Control: A constant temperature water bath is crucial for maintaining the temperature of the pycnometer during measurements to ensure accuracy, as the volume of the pycnometer and the density of the liquids are temperature-sensitive.

Diagram of Density Determination Workflow

Sources

A Technical Guide to the Solubility of Dichloromethyltrimethylgermane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloromethyltrimethylgermane is an organogermanium compound with potential applications in chemical synthesis and materials science. A fundamental understanding of its behavior in various solvents is paramount for its effective use, particularly in reaction chemistry, purification, and formulation development. This technical guide addresses the current knowledge gap regarding the solubility of this compound. Due to a lack of publicly available quantitative data, this document provides a robust framework for researchers to predict and experimentally determine its solubility. It includes a theoretical assessment of its solubility based on molecular structure, a detailed, self-validating experimental protocol for quantitative solubility determination via a gravimetric method, and a discussion of the key factors influencing solubility.

Introduction to this compound

Organogermanium compounds have garnered interest for their unique chemical properties and potential biological activities.[1] this compound (C₄H₁₀Cl₂Ge) is a liquid organogermanium compound that serves as a potential chemical intermediate.[2] The utility of such a reagent in a laboratory or industrial setting is fundamentally linked to its solubility. The choice of solvent impacts reaction kinetics, dictates the feasibility of purification techniques like crystallization or extraction, and is a critical parameter in formulation science. This guide provides the necessary theoretical and practical foundation for researchers to confidently work with this compound in various organic solvent systems.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any experimental work. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀Cl₂Ge | [2] |

| Molecular Weight | 201.62 g/mol | [3] |

| Physical State | Liquid | [2] |

| Appearance | Colorless liquid | [2] |

| Synonyms | (TRIMETHYLGERMYL)DICHLOROMETHANE | [2] |

Critical Safety and Handling Information

This compound is classified as a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation.[2] Therefore, all handling must be conducted in a well-ventilated area, preferably a fume hood, away from heat, sparks, and open flames.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2] Emergency eye wash fountains and safety showers should be readily accessible.[2]

Predicted Solubility Profile

In the absence of empirical data, a qualitative prediction of solubility can be made by analyzing the molecular structure of this compound based on the principle of "like dissolves like."

The molecule possesses two distinct regions:

-

A nonpolar region: The trimethylgermyl group (CH₃)₃Ge- contributes nonpolar characteristics due to its alkyl chains.

-

A polar region: The dichloromethyl group -CHCl₂ is polar due to the electronegativity difference between carbon, hydrogen, and the two chlorine atoms.

This dual nature suggests that this compound is likely to be soluble in a range of organic solvents, with a preference for those with moderate polarity.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Family | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Soluble | The nonpolar trimethylgermyl group should interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Highly Soluble/Miscible | These solvents can effectively solvate both the polar dichloromethyl group and the nonpolar alkyl groups, making them excellent candidates for high solubility. |

| Polar Protic | Ethanol, Methanol | Moderately to Sparingly Soluble | While the polar dichloromethyl group can interact with the hydroxyl group of alcohols, the nonpolar bulk of the molecule may limit high solubility. Potential for reactivity should be considered. |

| Aqueous | Water | Insoluble | The compound is predominantly nonpolar and lacks significant hydrogen bonding capability, making it immiscible with water. Organometallic compounds can also be sensitive to hydrolysis.[4] |

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step gravimetric method for determining the solubility of this compound. This method is reliable, requires standard laboratory equipment, and serves as a self-validating system for generating accurate solubility data.[2][5]

Principle of the Gravimetric Method

The gravimetric method involves creating a saturated solution of the solute (this compound) in a chosen solvent at a constant temperature. A precise volume of this saturated solution is then isolated, the solvent is carefully evaporated, and the mass of the remaining solute is measured. The solubility is then calculated from the mass of the solute and the volume of the solvent.[5]

Visualization of the Experimental Workflow

Caption: Gravimetric workflow for solubility determination.

Required Materials and Equipment

-

This compound (solute)

-

Selected anhydrous organic solvents

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric pipettes (e.g., 1 mL, 5 mL) and pipette bulb

-

Glass evaporating dishes

-

Thermostatically controlled shaker or water bath

-

Fume hood

-

Vacuum oven or desiccator

Step-by-Step Experimental Methodology

-

Preparation of Saturated Solution:

-

In a fume hood, add a known volume (e.g., 5.0 mL) of the selected anhydrous organic solvent to a glass vial.

-

Add an excess of this compound to the solvent. An "excess" is achieved when a separate, undissolved layer of the liquid solute is clearly visible after vigorous mixing.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solvent no longer changes over time.[6]

-

After agitation, allow the vials to stand undisturbed at the same temperature until the excess solute has completely settled, leaving a clear supernatant.

-

-

Gravimetric Analysis:

-

Carefully weigh a clean, dry evaporating dish on an analytical balance. Record this mass as m₁ .

-

Using a volumetric pipette, carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant from a vial. Ensure not to disturb the undissolved layer.

-

Dispense the supernatant into the pre-weighed evaporating dish.

-

Immediately weigh the evaporating dish containing the solution. Record this mass as m₂ .

-

Place the evaporating dish in the fume hood and allow the solvent to evaporate gently. This can be done at ambient temperature or accelerated slightly with a gentle stream of nitrogen. Avoid heating, as this compound is a flammable liquid.[2]

-

Once the solvent has evaporated, place the dish in a vacuum oven at a low temperature (e.g., 30-40 °C) or in a desiccator until a constant mass is achieved.

-

Weigh the evaporating dish containing the dry solute residue. Record this final mass as m₃ .

-

Calculation of Solubility

-

Mass of Solute (m_solute): m₃ - m₁

-

Mass of Solvent (m_solvent): m₂ - m₃

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Key Factors Influencing Solubility

Accurate and reproducible solubility measurements require careful control of experimental parameters.

-

Temperature: The solubility of most compounds is highly dependent on temperature.[7] For endothermic dissolution processes, solubility typically increases with temperature. It is crucial to maintain and report the temperature at which the solubility was determined.

-

Purity of Components: The presence of impurities in either the this compound or the solvent can significantly alter the measured solubility. Use of high-purity reagents is essential for obtaining accurate data.

-

Equilibration Time: Insufficient time for the system to reach equilibrium will result in an undersaturated solution and an erroneously low solubility value. The 24-48 hour window is a general guideline and may need to be validated for specific solvent systems.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different solvents.

Table 3: Example Data Table for Experimental Solubility of this compound at 25 °C

| Solvent | Avg. Solubility ( g/100 g solvent) | Standard Deviation |

| Hexane | Experimental Value | ± Value |

| Dichloromethane | Experimental Value | ± Value |

| Tetrahydrofuran | Experimental Value | ± Value |

| Acetone | Experimental Value | ± Value |

| Ethanol | Experimental Value | ± Value |

Conclusion

While published data on the solubility of this compound is not currently available, this technical guide provides a comprehensive framework for its prediction and empirical determination. By understanding its structural characteristics, researchers can make informed predictions about its behavior in various organic solvents. The detailed gravimetric protocol presented herein offers a reliable and accessible method for generating precise, quantitative solubility data. Adherence to the described methodology and safety precautions will empower researchers, scientists, and drug development professionals to effectively integrate this compound into their workflows, optimizing reaction conditions, and enabling robust process development.

References

-

Gelest Inc. (2016). This compound, 95% Safety Data Sheet. Retrieved from [Link]

-

Choi, S., et al. (2010). Synthesis and biological evaluation of water-soluble organogermanium. European Journal of Medicinal Chemistry, 45(4), 1654-6. doi: 10.1016/j.ejmech.2009.12.069. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Patai, S. (Ed.). (1989). The Chemistry of Organic Germanium, Tin and Lead Compounds. John Wiley & Sons.

- Bulten, E.J., & Noltes, J.G. (1966). Investigations on organogermanium compounds XI. Preparation and structure of trialkylgermyl alkali metal compounds in hexamethylphosphortriamide. Recueil des Travaux Chimiques des Pays-Bas, 85(11), 1265-1276.

-

Harrell Industries, Inc. (2015). DICHLOROMETHANE Safety Data Sheet. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Retrieved from [Link]

- Google Patents. (n.d.). CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane.

-

National Institutes of Health. (n.d.). PubChem Dichloromethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Britannica. (n.d.). Organometallic compound - Stability, Reactivity, Bonding. Retrieved from [Link]

Sources

- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. scribd.com [scribd.com]

- 4. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chem.libretexts.org [chem.libretexts.org]

Foreword: Bridging Theory and Application in Organometallic Research

An In-Depth Technical Guide to the Quantum Chemical Analysis of Dichloromethyltrimethylgermane